Disodium pimelate

Description

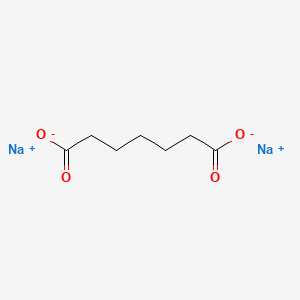

Disodium pimelate is the sodium salt of pimelic acid (heptanedioic acid), a seven-carbon dicarboxylic acid with the chemical formula $ \text{C}7\text{H}{10}\text{O}4\text{Na}2 $. As a dicarboxylate, it features two carboxylate groups ($-\text{COO}^-$) that coordinate with sodium ions. Pimelic acid and its salts are notable for their role in bacterial fermentation processes, particularly in the honey bee gut, where pimelate accumulates as a metabolic byproduct . Structurally, this compound shares similarities with other alkaline earth metal pimelates (e.g., calcium, barium, or strontium pimelates), which exhibit monoclinic crystallization patterns and coordination with water molecules .

Properties

CAS No. |

13479-15-7 |

|---|---|

Molecular Formula |

C7H10Na2O4 |

Molecular Weight |

204.13 g/mol |

IUPAC Name |

disodium;heptanedioate |

InChI |

InChI=1S/C7H12O4.2Na/c8-6(9)4-2-1-3-5-7(10)11;;/h1-5H2,(H,8,9)(H,10,11);;/q;2*+1/p-2 |

InChI Key |

IWSNZVQDAUSXPP-UHFFFAOYSA-L |

Canonical SMILES |

C(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium pimelate can be synthesized through the neutralization of pimelic acid with sodium hydroxide. The reaction typically involves dissolving pimelic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to yield this compound crystals .

Industrial Production Methods: In industrial settings, this compound is produced by the same neutralization process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The process involves the use of large reactors and precise monitoring of pH levels to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Disodium pimelate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pimelic acid derivatives.

Reduction: Reduction reactions can convert it back to pimelic acid.

Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various metal salts can be used to replace sodium ions.

Major Products Formed:

Oxidation: Pimelic acid derivatives.

Reduction: Pimelic acid.

Substitution: Metal pimelates.

Scientific Research Applications

Disodium pimelate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of biotin and other complex molecules.

Biology: It plays a role in the metabolic pathways of certain microorganisms.

Medicine: Research is ongoing into its potential therapeutic applications.

Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of disodium pimelate involves its role as a precursor in the biosynthesis of biotin. In microorganisms, it is converted into pimeloyl-CoA, which then undergoes a series of enzymatic reactions to form biotin. This process is crucial for the growth and development of these organisms .

Comparison with Similar Compounds

Metal Pimelates: Structural and Functional Contrasts

Disodium pimelate belongs to a broader class of metal pimelates, which vary in their cationic components. Key comparisons include:

Key Differences :

- Coordination Chemistry : Alkaline earth metal pimelates (Ca, Ba, Sr) exhibit ionic zones where metal cations coordinate with water molecules, forming layered structures . Sodium’s smaller ionic radius and lower charge density likely alter coordination geometry.

- Functional Roles : Calcium pimelate is industrially significant for inducing β-crystallization in polypropylene, a property tied to its (001) spacing (~11–13 Å), which matches polypropylene’s helical structure . This compound’s role is more biological, linked to microbiota-dependent fermentation .

Key Differences :

- Polarity : Esters lack ionic character, reducing water solubility. This compound’s carboxylate groups enable interaction with polar solvents.

- Industrial Use : Esters serve as plasticizers or analytical standards, whereas this compound’s applications are tied to its ionic nature and biological activity.

Sodium Salts of Dicarboxylic Acids: Functional Analogues

Sodium sulfosuccinate ($ \text{C}{12}\text{H}{20}\text{Na}2\text{O}7\text{S} $), a sulfonated dicarboxylate, contrasts with this compound:

Key Differences :

- Chemical Functionality : Sulfosuccinate’s sulfonate group enhances surfactant properties, while this compound’s carboxylates prioritize metal coordination.

Q & A

Q. What statistical approaches are optimal for analyzing this compound's dose-dependent effects in microbial growth assays?

- Methodological Answer : Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Bootstrap resampling accounts for variability in triplicate measurements. Pairwise comparisons (ANOVA with Tukey correction) identify significant differences between experimental groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.